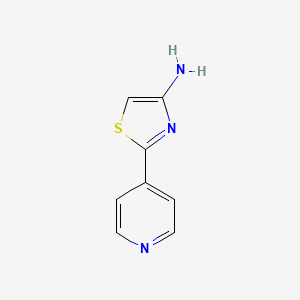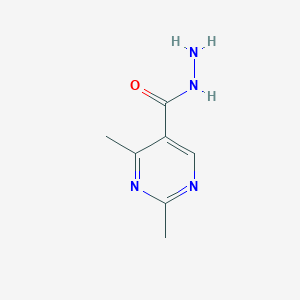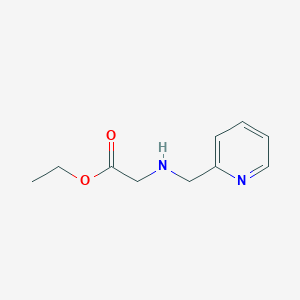![molecular formula C20H20 B1338913 5,5,10,10-四甲基-5,10-二氢茚并[2,1-a]茚 CAS No. 89057-44-3](/img/structure/B1338913.png)
5,5,10,10-四甲基-5,10-二氢茚并[2,1-a]茚
描述
5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene is a chemical compound with the molecular formula C20H20 . It is a solid substance at room temperature . The compound has been used in various research studies, including those involving photoluminescence .
Synthesis Analysis
The synthesis of 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene has been reported in the literature. For instance, it was installed into either the 3,3′- or 6,6′-positions of chiral 2,2′-dioctyloxy-1,1′-binaphthyl to afford 2:1 conjugates (monomeric compounds) and 1:1 copolymers .Molecular Structure Analysis
The molecular structure of 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene is characterized by a complex arrangement of carbon and hydrogen atoms. The InChI code for this compound is 1S/C20H20/c1-19(2)15-11-7-5-9-13(15)18-17(19)14-10-6-8-12-16(14)20(18,3)4/h5-12H,1-4H3 .Chemical Reactions Analysis
In one study, protonation of 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene in the system HSO3F-SO2ClF-CD2Cl2 at -80°C gives rise to long-lived 5,5,10,10-tetramethyl-2H-5,10-dihydroindeno[2,1-a]indenium ion which undergoes isomerization into 4b,5,10,10-tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]inden-5-yl cation on raising the temperature .Physical And Chemical Properties Analysis
The compound has a molecular weight of 260.38 g/mol . It has a computed XLogP3-AA value of 5.2, indicating its lipophilicity . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass are 260.156500638 g/mol . The topological polar surface area is 0 Ų . The heavy atom count is 20 .科学研究应用
Photoluminescence Applications
5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene: has been used in the creation of compounds that exhibit high photoluminescence quantum yields of greater than 0.95. This compound was installed into either the 3,3′- or 6,6′-positions of chiral 2,2′-dioctyloxy-1,1′-binaphthyl to afford 2:1 conjugates (monomeric compounds) and 1:1 copolymers .
安全和危害
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用机制
Target of Action
The primary target of 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene, also known as COPV1 (Me), is the generation of circularly polarized luminescence (CPL) and high photoluminescence . This compound is used in the creation of conjugates and copolymers that exhibit these properties .
Mode of Action
COPV1 (Me) interacts with its targets by being installed into either the 3,3′- or 6,6′-positions of chiral 2,2′-dioctyloxy-1,1′-binaphthyl . This results in the formation of 2:1 conjugates (monomeric compounds) and 1:1 copolymers . These compounds exhibit high photoluminescence quantum yields of >0.95 while also showing circular dichroism (CD) and CPL .
Biochemical Pathways
The biochemical pathways affected by COPV1 (Me) involve the generation of CPL and high photoluminescence. The dissymmetry factors of CPL (gCPL) for the 3,3′- and 6,6′-monomeric compounds in THF were 6.6 × 10−4 and 3.3 × 10−4, respectively . The 3,3′-isomer has a higher g value than the 6,6′-isomer, which was attributed to the difference in the extent of π-conjugation and the angle between electronic and magnetic transition moments .
Result of Action
The result of the action of COPV1 (Me) is the generation of compounds with high photoluminescence quantum yields and CPL. These compounds are beneficial in applications such as three-dimensional optical displays, optical sensors, and chiroptical switches .
Action Environment
The action of COPV1 (Me) is influenced by the environment in which it is placed. For instance, the gCPL values of the 3,3′-linked and 6,6′-linked copolymers were 1.1 × 10−3 and 6.8 × 10−4, respectively . The structural rigidity of the COPV units is beneficial to achieve relatively high g values while maintaining a photoluminescence quantum yield that is close to unity by using a single type of fluorophore .
属性
IUPAC Name |
5,5,10,10-tetramethylindeno[2,1-a]indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20/c1-19(2)15-11-7-5-9-13(15)18-17(19)14-10-6-8-12-16(14)20(18,3)4/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHZIRWZLWBQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C4=CC=CC=C4C3(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537036 | |
| Record name | 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89057-44-3 | |
| Record name | 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of incorporating 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene (COPV1(Me)) into chiral 2,2′-dioctyloxy-1,1′-binaphthyl structures?
A1: Incorporating COPV1(Me) into chiral 2,2′-dioctyloxy-1,1′-binaphthyl structures leads to the creation of materials exhibiting both high photoluminescence quantum yields (greater than 0.95) and circularly polarized luminescence (CPL) []. This is significant because such materials are highly sought after for applications in areas like display technologies and sensors.
Q2: How does the linkage position of COPV1(Me) to the 2,2′-dioctyloxy-1,1′-binaphthyl unit affect the CPL properties?
A2: Research indicates that the position of COPV1(Me) on the 2,2′-dioctyloxy-1,1′-binaphthyl significantly impacts the material's dissymmetry factor of CPL (gCPL) []. For example, the 3,3′-linked conjugate exhibits a higher gCPL value compared to the 6,6′-linked counterpart. This difference is attributed to variations in π-conjugation extent and the angle between electronic and magnetic transition moments arising from the different linkage positions.
Q3: Why is the structural rigidity of COPV1(Me) important in these conjugated systems?
A3: The rigid structure of COPV1(Me) is crucial for achieving relatively high gCPL values while maintaining near-unity photoluminescence quantum yields []. This structural feature allows for efficient circularly polarized light emission, making these materials promising for applications requiring specific light polarization properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



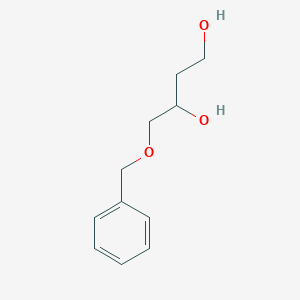
![{[(3-Bromopropyl)sulfanyl]methyl}benzene](/img/structure/B1338833.png)
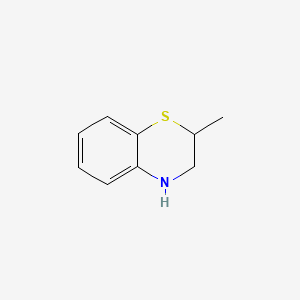


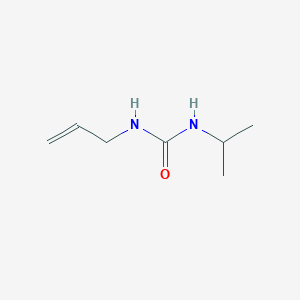
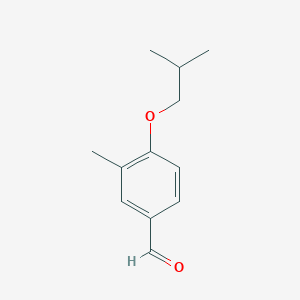
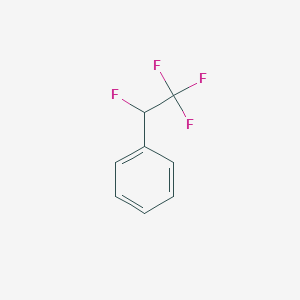
![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1338848.png)
![Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-](/img/structure/B1338849.png)
